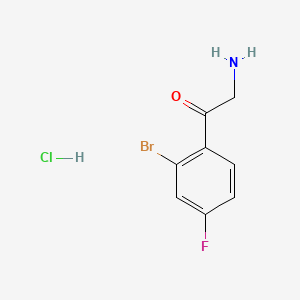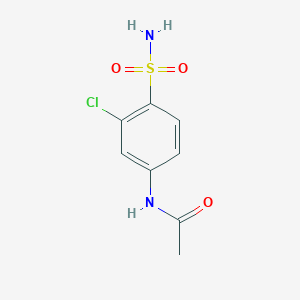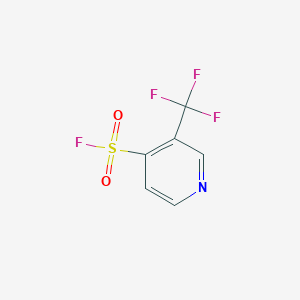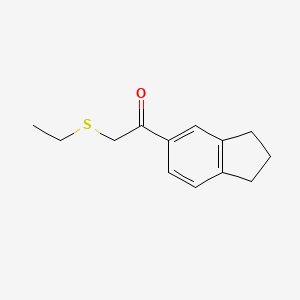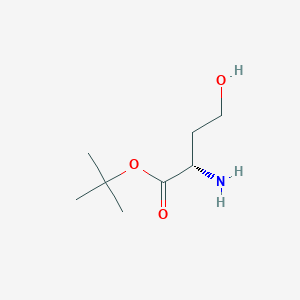
tert-Butyl L-homoserinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl L-homoserinate is an organic compound that features a tert-butyl group attached to the amino acid homoserine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl L-homoserinate can be synthesized through several methods. One common approach involves the esterification of L-homoserine with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl L-homoserinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: this compound oxides.
Reduction: tert-Butyl L-homoserinol, tert-Butyl L-homoserinamines.
Substitution: Various tert-butyl substituted derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl L-homoserinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Serves as a probe in NMR studies to investigate protein-ligand interactions and protein folding.
Medicine: Explored for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl L-homoserinate involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl L-serinate
- tert-Butyl L-threoninate
- tert-Butyl L-cysteinate
Uniqueness
tert-Butyl L-homoserinate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a homoserine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H17NO3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-amino-4-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)6(9)4-5-10/h6,10H,4-5,9H2,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
ODSVALCFYQVYCG-LURJTMIESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CCO)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


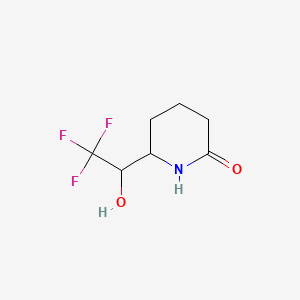
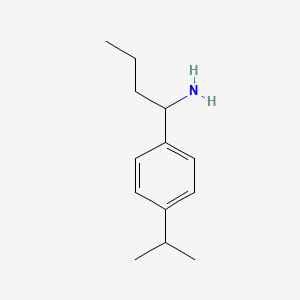
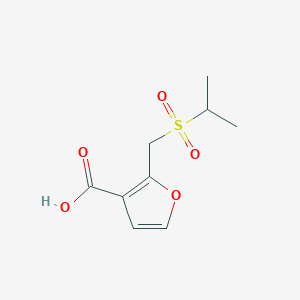
![2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide](/img/structure/B13521026.png)
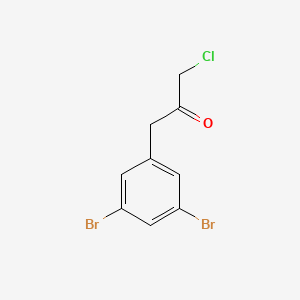
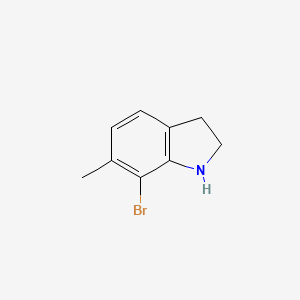
![3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13521035.png)
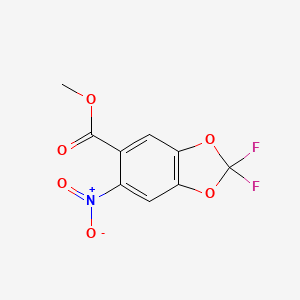
![2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B13521069.png)
